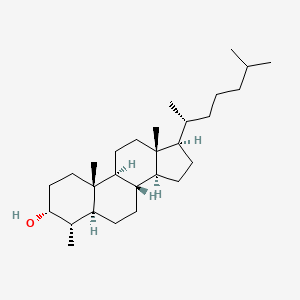
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol is a sterol derivative that belongs to the class of organic compounds known as cholesterols and derivatives. These compounds contain a 3-hydroxylated cholestane core. This compound is characterized by the presence of a methyl group at the 4-position and a hydroxyl group at the 3-position on the cholestane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol typically involves the reduction of androstenedione using zinc powder to obtain 5alpha-androstane-3-alkene-17-ketone . This intermediate can then be further processed to introduce the methyl and hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, followed by purification processes such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The methyl group at the 4-position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various stereoisomers.
Wissenschaftliche Forschungsanwendungen
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sterol derivatives.
Biology: It serves as a model compound for studying sterol metabolism and function in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cholesterol-related disorders.
Wirkmechanismus
The mechanism of action of (3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in sterol metabolism, such as methylsterol monooxygenase . This enzyme catalyzes the hydroxylation of sterols, which is a crucial step in the biosynthesis of cholesterol and other sterol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3alpha,4alpha,5alpha)-4-(2-Propenyl)cholestan-3-ol: This compound has a propenyl group at the 4-position instead of a methyl group.
4alpha,5alpha-Epoxy-11-eudesmen-3a-ol: This compound is a sesquiterpenoid with an epoxy group at the 4,5-position.
Cyclopentene, 3,5-diethenyl-4-methoxy-, (3alpha,4alpha,5alpha): This compound has a methoxy group at the 4-position and diethenyl groups at the 3,5-positions.
Uniqueness
(3alpha,4alpha,5alpha)-4-Methylcholestan-3-ol is unique due to its specific structural features, including the presence of a methyl group at the 4-position and a hydroxyl group at the 3-position. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
20997-67-5 |
|---|---|
Molekularformel |
C28H50O |
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
(3R,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H50O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-26,29H,7-17H2,1-6H3/t19-,20+,21+,22-,23+,24+,25+,26-,27-,28+/m1/s1 |
InChI-Schlüssel |
AMNBDMZNFAQUHN-UUGLMTBLSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@H]1O)C)C)[C@H](C)CCCC(C)C |
Kanonische SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


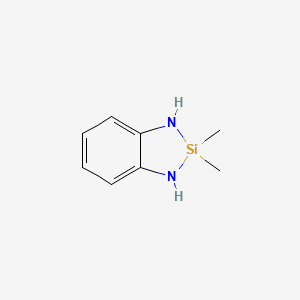
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
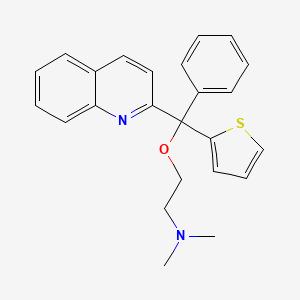
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
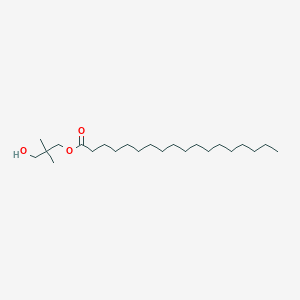
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)
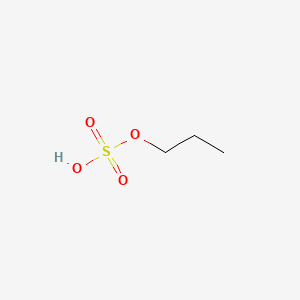
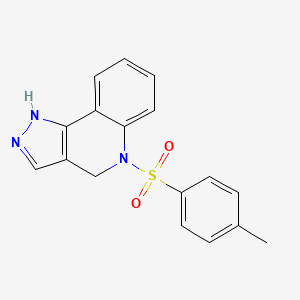
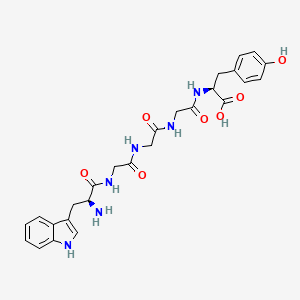
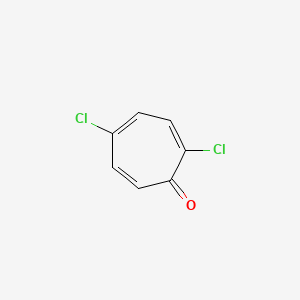
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)



